molecular formula C13H16O3 B13178429 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13178429
M. Wt: 220.26 g/mol
InChI Key: WRVREPYKEHMXEX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group The compound also features a 2,5-dimethylphenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylphenylmagnesium bromide with cyclobutanone followed by hydrolysis can yield the desired compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of 1-(2,5-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid

    Reduction: Formation of 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutanol

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound’s effects on molecular pathways depend on its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)-3-oxocyclobutane-1-carboxylic acid
  • 1-(2,5-Dimethylphenyl)-3-hydroxycyclobutanol
  • 2,5-Dimethylphenylacetic acid

Uniqueness

1-(2,5-Dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Additionally, the 2,5-dimethylphenyl group imparts specific steric and electronic properties that influence the compound’s reactivity and interactions with biological molecules.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-8-3-4-9(2)11(5-8)13(12(15)16)6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3,(H,15,16)

InChI Key

WRVREPYKEHMXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2(CC(C2)O)C(=O)O

Origin of Product

United States

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